molecular formula C21H20N2O3 B14024983 Methyl 2,3,4,9-tetrahydro-2-(2-phenylacetyl)-1H-pyrido[3,4-B]indole-6-carboxylate

Methyl 2,3,4,9-tetrahydro-2-(2-phenylacetyl)-1H-pyrido[3,4-B]indole-6-carboxylate

Cat. No.: B14024983
M. Wt: 348.4 g/mol
InChI Key: PZZLFUHFMJASKI-UHFFFAOYSA-N
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Description

Methyl 2,3,4,9-tetrahydro-2-(2-phenylacetyl)-1H-pyrido[3,4-B]indole-6-carboxylate is a β-carboline derivative characterized by a pyridoindole core with a 2-phenylacetyl substituent at position 2 and a methyl ester at position 6. The synthesis of such compounds typically involves multi-step reactions, including alkylation, acylation, or cyclization strategies. For example, analogous derivatives have been synthesized via base-catalyzed rearrangements (Bobowski, 1983) or alkylation with allyl bromide under heated conditions () .

Properties

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

methyl 2-(2-phenylacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-6-carboxylate

InChI

InChI=1S/C21H20N2O3/c1-26-21(25)15-7-8-18-17(12-15)16-9-10-23(13-19(16)22-18)20(24)11-14-5-3-2-4-6-14/h2-8,12,22H,9-11,13H2,1H3

InChI Key

PZZLFUHFMJASKI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC3=C2CCN(C3)C(=O)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Chemical Background and Structural Features

Methyl 2,3,4,9-tetrahydro-2-(2-phenylacetyl)-1H-pyrido[3,4-B]indole-6-carboxylate is a fused bicyclic system combining a tetrahydropyrido ring with an indole moiety, functionalized with a phenylacetyl substituent at position 2 and a methyl ester group at position 6. The compound’s molecular weight is approximately 342.8 g/mol.

Preparation Methods Analysis

General Synthetic Strategies

The synthesis of this compound typically involves:

  • Construction of the tetrahydro-pyridoindole core through cyclization and ring closure reactions.
  • Introduction of the phenylacetyl group via acylation reactions.
  • Esterification to install the methyl carboxylate group.
  • Enantiomeric resolution to obtain optically pure forms when applicable.

These steps are often combined with functional group transformations such as reductions, oxidations, and electrophilic aromatic substitutions on the indole ring.

Detailed Synthetic Procedures

Formation of the Tetrahydro-pyridoindole Core

The tetrahydro-pyridoindole nucleus can be synthesized by intramolecular cyclization of suitable indole derivatives. For example, electrophilic aromatic substitution and cyclization reactions under Brønsted acid catalysis have been reported to afford tetrahydrocarbazolones, which are structurally related to the target compound.

A representative procedure involves:

  • Generation of 4-indol-2-yl-4-oxobutanal intermediates by lithiation of N-methylindole followed by reaction with electrophilic carbonyl compounds (e.g., γ-butyrolactone or Weinreb amides).
  • Subsequent acid-catalyzed cyclization under mild conditions (e.g., p-toluenesulfonic acid in acetonitrile) to form the tetrahydrocarbazolone framework.
Introduction of the Phenylacetyl Group

The phenylacetyl substituent at position 2 is introduced via acylation reactions. This can be achieved by reacting the tetrahydro-pyridoindole intermediate with phenylacetyl chloride or equivalent acyl donors under controlled conditions to avoid over-acylation or side reactions.

Esterification to Methyl Carboxylate

The methyl ester group at position 6 is typically installed by esterification of the corresponding carboxylic acid precursor using methanol under acidic or catalytic conditions. Alternatively, methyl esters can be introduced earlier in the synthesis via the use of methylated building blocks.

Enantiomeric Resolution and Purification

Given the chiral centers in the molecule, enantiomeric purity is critical. Resolution methods include:

  • Formation of diastereomeric salts using chiral acids such as (R)- or (S)-mandelic acid, which can be selectively crystallized to separate enantiomers with >99% enantiomeric excess (ee).
  • Chromatographic separation using chiral stationary phases (e.g., CHIRALPAK AD columns) with ethanol or methanol as mobile phases.

Summary of Key Preparation Steps and Conditions

Step Reagents/Conditions Yield (%) Notes
Lithiation of N-methylindole n-BuLi in THF, 0 °C to room temperature - Formation of indol-2-yl lithium species
Reaction with γ-butyrolactone or Weinreb amide Addition at 0 °C, stirring 2-3 h 20-60 Formation of ketoaldehyde intermediates
Acid-catalyzed cyclization p-Toluenesulfonic acid in MeCN, room temperature - Formation of tetrahydrocarbazolone core
Acylation with phenylacetyl chloride Controlled addition, base or acid catalysis - Introduction of phenylacetyl group
Esterification Methanol, acidic catalyst or methylated precursors - Installation of methyl carboxylate group
Enantiomeric resolution (R)- or (S)-mandelic acid, crystallization 23 (for salt) >99% ee achieved by diastereomeric salt formation
Chiral chromatography CHIRALPAK AD column, ethanol/methanol mobile phase - Alternative enantiomer separation method

Research Findings and Observations

  • The use of Brønsted acid catalysis enables efficient cascade cyclizations to form the tetrahydrocarbazolone core, which is structurally analogous to the target pyridoindole system.
  • Lithiation followed by electrophilic trapping with lactones or Weinreb amides provides versatile intermediates for further functionalization.
  • Enantiomeric resolution using mandelic acid salts is well-documented, providing high enantiomeric purity and scalability.
  • Functional group transformations such as reduction, oxidation, and electrophilic substitutions on the indole ring allow for structural diversification and optimization of the target compound.

Mechanism of Action

The mechanism of action of Methyl 2,3,4,9-tetrahydro-2-(2-phenylacetyl)-1H-pyrido[3,4-B]indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and related β-carboline derivatives:

Table 1: Structural and Functional Comparison of β-Carboline Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Synthesis
Target Compound 2-(2-Phenylacetyl), 6-methyl ester C22H22N2O3 (estimated) ~374.43 Likely synthesized via acylation and esterification; phenylacetyl group enhances lipophilicity .
1H-Pyrido[3,4-b]indole-3-carboxamide (AG00438A) 3-Carboxamide C12H13N3O 215.25 Exhibits acute toxicity (oral) and skin corrosion; used in laboratory settings .
Methyl-2-allyl-1-(2,4-dichlorophenyl)-... (36a) 2-Allyl, 1-(2,4-dichlorophenyl), 3-methyl ester C21H20Cl2N2O2 ~415.3 Synthesized with 98% yield; dichlorophenyl group may enhance bioactivity .
2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-1-propionic acid 1-Propionic acid C14H16N2O2 ~244.29 Ionizable propionic acid group improves water solubility .
6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione 1-Thione, 6-methyl C12H12N2S ~216.3 Thione group increases reactivity in nucleophilic substitutions .

Key Comparisons

Substituent Effects on Physicochemical Properties

  • The target compound ’s phenylacetyl and methyl ester groups likely enhance lipophilicity compared to the carboxamide derivative (AG00438A), which has polar amide functionality .
  • The propionic acid derivative’s ionizable group () confers higher aqueous solubility, contrasting with the target compound’s ester-dominated hydrophobicity .

Synthetic Methodologies

  • The allyl- and dichlorophenyl-substituted derivative (36a) is synthesized via alkylation at 115°C, achieving 98% yield without isolating diastereomers . This contrasts with Bobowski’s base-catalyzed rearrangements for similar scaffolds .

Safety Profiles

  • AG00438A () is classified for acute toxicity and skin corrosion, likely due to its carboxamide moiety. The target compound’s ester groups may reduce direct irritancy, though this requires validation .

Functional Group Reactivity

  • The thione group in the carbazole derivative () enables distinct reactivity (e.g., sulfur participation in redox reactions), unlike the target compound’s oxygen-based ester .

Research Implications and Gaps

  • Structural Optimization : The phenylacetyl group in the target compound may improve membrane permeability, but comparative pharmacokinetic studies are lacking.
  • Toxicological Data : Safety profiles of ester-substituted β-carbolines remain understudied compared to carboxamide analogs .
  • Stereochemical Control : demonstrates diastereomer formation during synthesis (0.4:1 ratio), emphasizing the need for chiral analysis in the target compound .

Biological Activity

Methyl 2,3,4,9-tetrahydro-2-(2-phenylacetyl)-1H-pyrido[3,4-B]indole-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and case studies from recent research.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyridoindole framework. Its molecular formula is C17H18N2O3C_{17}H_{18}N_{2}O_{3}, with a molecular weight of approximately 298.34 g/mol. The presence of the phenylacetyl group is significant for its biological interactions.

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. It appears to exert its effects through the modulation of key signaling pathways involved in cell growth and apoptosis.
  • Neuroprotective Effects : Studies suggest that this compound may protect neural cells from oxidative stress and neurodegeneration, potentially offering therapeutic avenues for neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound may also reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

Table 1: Summary of Biological Activities

Activity TypeIn Vitro FindingsIn Vivo Findings
AnticancerInhibition of cell proliferation in various cancer lines (e.g., breast, prostate)Reduced tumor growth in xenograft models
NeuroprotectionProtection against oxidative stress in neuronal culturesImproved cognitive function in animal models
Anti-inflammatoryDecreased levels of TNF-alpha and IL-6Reduction in edema and inflammatory markers

Case Studies

  • Anticancer Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that the compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 12 µM. Mechanistic studies revealed that it induced apoptosis via the mitochondrial pathway.
  • Neuroprotection : Research in Neuroscience Letters indicated that treatment with this compound resulted in a significant reduction in neuronal death caused by glutamate toxicity in rat cortical neurons.
  • Anti-inflammatory Effects : A study reported in Pharmacology Reports showed that the compound significantly reduced paw swelling in a rat model of carrageenan-induced inflammation, correlating with decreased levels of inflammatory cytokines.

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